Polyhydroxylated cyclic sulfoxide
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Overview
Description
Polyhydroxylated cyclic sulfoxide is a sulfoxide. It has a role as a metabolite.
Scientific Research Applications
Alpha-Glucosidase Inhibitory Activity
A polyhydroxylated cyclic 13-membered sulfoxide isolated from Kothala-himbutu (Salacia reticulata WIGHT) exhibits significant alpha-glucosidase inhibitory activity. This activity surpasses that of previously isolated compounds from the same source, demonstrating its potential in relevant medical and biological research (Ozaki, Oe, & Kitamura, 2008).
Synthesis of Chiral Pyrrolidines
Polyhydroxylated pyrrolidines, important in various chemical syntheses, can be created using a one-pot procedure involving cyclic imines as key intermediates. This method provides a straightforward approach to synthesize chiral pyrrolidines, highlighting the role of sulfoxides in chemical reactivity and synthesis (Flores et al., 2013).
Electrochemical Synthesis in Energy Applications
Electrochemical formation of self-doped sulfonated polyaniline (SPAN) in acetonitrile-containing anhydrous fluorosulfonic acid uses fluorosulfonic acid as both a sulfonation reagent and supporting electrolyte. This process is significant in developing materials for energy applications like fuel cells, showcasing the adaptability of sulfoxides in varied research contexts (Şahin, Pekmez, & Yildiz, 2002).
Catalysts in Oxidation Reactions
Cyclic seleninate esters, which involve sulfoxides, act as catalysts for various oxidation reactions. These include converting sulfides to sulfoxides and alkenes to epoxides, highlighting sulfoxides' role in facilitating complex chemical transformations (Mercier, Smith, Parvez, & Back, 2012).
Proton-Conducting Fuel Cell Membranes
Sulfophenylated polysulfones, modified with pendant sulfonated phenyl groups, demonstrate promise in proton-exchange-membrane fuel cells. This application signifies the importance of polyhydroxylated cyclic sulfoxides in developing advanced materials for renewable energy technologies (Lafitte, Karlsson, & Jannasch, 2002).
Properties
Molecular Formula |
C12H24O9S |
---|---|
Molecular Weight |
344.38 g/mol |
IUPAC Name |
1-oxo-1λ4-thiacyclotridecane-3,4,5,6,8,10,11,12-octol |
InChI |
InChI=1S/C12H24O9S/c13-5-1-6(14)10(18)8(16)3-22(21)4-9(17)12(20)11(19)7(15)2-5/h5-20H,1-4H2 |
InChI Key |
ZCFDZGVJJBUOOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C(C(C(CS(=O)CC(C(C1O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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